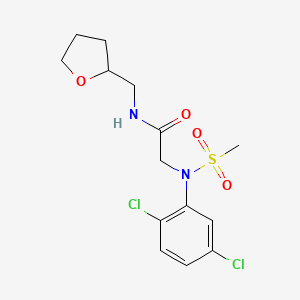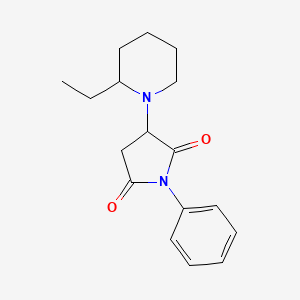![molecular formula C14H14ClNO4 B4021051 4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4021051.png)
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds involves complex reactions, such as the condensation of salicyl aldehyde with acetoacetic ester and methylamine, which has been documented in the literature. For instance, the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene were explored through such condensation reactions, establishing its structure via x-ray crystallography (Soldatenkov et al., 1996). Additionally, research on the transition metal-free one-pot cascade synthesis from biomass-derived levulinic acid underlines the importance of sustainable and efficient synthetic routes in the generation of complex tricyclic compounds (Organic & biomolecular chemistry, 2013).
Molecular Structure Analysis
The determination of molecular structures often employs techniques such as X-ray diffraction. For example, the crystal structure of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02.7] trideca-2(7),3,5-trien-13-carboxylate was elucidated, revealing its conformational properties (Magerramov et al., 2010).
Applications De Recherche Scientifique
Synthetic Methodologies and Molecular Structure
Research on related compounds has explored synthetic methodologies and the detailed molecular structure of complex organic molecules. For instance, the study by Soldatenkov et al. (1996) details the synthesis and x-ray crystallography of a substituted 8-oxa-10-azatricyclo compound, highlighting the process of condensation of salicyl aldehyde with acetoacetic ester and methylamine, which could be relevant for the synthesis of compounds with similar structural frameworks (Soldatenkov et al., 1996).
Supramolecular Assemblies
The study of supramolecular assemblies, such as those involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules, reveals the potential for constructing complex molecular architectures through hydrogen bonding and other non-covalent interactions. This area of research, exemplified by the work of Arora and Pedireddi (2003), could offer insights into the design and synthesis of novel materials or molecular systems with unique properties (Arora & Pedireddi, 2003).
Photochemistry and Ring Transformations
The photochemical properties and ring transformations of related compounds have been a subject of study, as seen in the work of Brown (1964) on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids. Such studies contribute to the understanding of photochemical reactions and their implications for organic synthesis and molecular design (Brown, 1964).
Environmental and Green Chemistry Applications
Transition metal-free synthesis methods, as demonstrated by Jha et al. (2013), for the creation of tricyclic compounds from biomass-derived materials highlight the importance of environmentally benign approaches in chemical synthesis. This research underscores the potential for using renewable resources and less hazardous materials in the synthesis of complex organic molecules (Jha et al., 2013).
Propriétés
IUPAC Name |
4-chloro-9,10-dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c1-14-6-9(11(13(18)19)12(17)16(14)2)8-5-7(15)3-4-10(8)20-14/h3-5,9,11H,6H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVGYZPFIBQOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)C(=O)O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020969.png)
![1-(4-bromophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4020977.png)
![N-(3-chloro-4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4020984.png)
![3-[(2-methoxyphenyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4020985.png)

![2-[(4-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4021002.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4021010.png)
![2-(4-methoxyphenyl)-5-(4-nitrophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4021027.png)
![1-[2-hydroxy-3-(1-naphthyloxy)propyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021041.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4021043.png)
![methyl (5-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4021054.png)
![6-{3-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4021076.png)
